2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 880802-39-1
VCID: VC6598260
InChI: InChI=1S/C17H16ClN5O2S/c1-25-12-8-6-11(7-9-12)20-15(24)10-26-17-22-21-16(23(17)19)13-4-2-3-5-14(13)18/h2-9H,10,19H2,1H3,(H,20,24)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Molecular Formula: C17H16ClN5O2S
Molecular Weight: 389.86

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

CAS No.: 880802-39-1

Cat. No.: VC6598260

Molecular Formula: C17H16ClN5O2S

Molecular Weight: 389.86

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide - 880802-39-1

Specification

CAS No. 880802-39-1
Molecular Formula C17H16ClN5O2S
Molecular Weight 389.86
IUPAC Name 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C17H16ClN5O2S/c1-25-12-8-6-11(7-9-12)20-15(24)10-26-17-22-21-16(23(17)19)13-4-2-3-5-14(13)18/h2-9H,10,19H2,1H3,(H,20,24)
Standard InChI Key IHOHUHINNWABPZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl

Introduction

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This specific compound features a triazole ring linked via a sulfur atom to an acetamide group, with chlorine substituents on the phenyl rings, which can enhance its biological activity by influencing electronic properties and steric factors.

Synthesis

The synthesis of similar triazole derivatives typically involves multi-step reactions, including the formation of the triazole ring followed by acetamide derivatization. General methods often include reactions in solvents like dioxane or ethanol at specific temperatures to facilitate the desired transformations. For the specific synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, one might start with 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (molecular weight of 226.69 g/mol) and react it with an appropriate acetamide precursor.

Biological Activities

Triazole derivatives are known for their diverse biological activities. While specific data on 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not available, related compounds have shown potential in treating inflammatory and cancer-related conditions due to their ability to interact with biological targets such as enzymes or receptors.

Research Findings and Applications

Given the lack of specific research findings on this compound, it is reasonable to infer that its applications would be similar to those of other triazole derivatives, which are primarily in scientific research for their potential therapeutic benefits.

Data Table: Comparison of Related Compounds

CompoundMolecular Weight (g/mol)Biological Activity
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamideApproximately 404.83Potential in treating inflammatory and cancer-related conditions
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol226.69Precursor for various triazole derivatives
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedPotential 5-lipoxygenase (5-LOX) inhibitor

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